Prostaglandin E1-d4
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Overview
Description
Prostaglandin E1-d4 is a deuterium-labeled analog of Prostaglandin E1, also known as Alprostadil. Prostaglandin E1 is a naturally occurring prostaglandin used in medicine for its vasodilatory properties, which help in treating conditions like erectile dysfunction and peripheral vascular diseases. The deuterium labeling in this compound enhances its stability and allows for its use in various scientific research applications .
Mechanism of Action
- These receptors are involved in diverse biological processes, including blood pressure regulation, inflammation, pain perception, and cell survival .
- In neonates with ductal-dependent lesions, PGE1 prevents or reverses the functional closure of the ductus arteriosus (DA) by relaxing DA smooth muscle .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Prostaglandin E1-d4 interacts with various enzymes and proteins. It is an analogue of arachidonic acid (AA), a polyunsaturated fatty acid found in membrane phospholipids . This compound is known to interact with mouse EP3, EP4, EP2, IP, and EP1 receptors .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces vasodilation and inhibits platelet aggregation . In high glucose-treated HK-2 proximal tubular cells, this compound significantly enhanced cell viability and suppressed the c-Jun N-terminal kinase (JNK) and the mitochondrial apoptosis-related protein expressions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It blocks the activation of the JNK/Bim pathway in HK-2 cells, with JNK being an upstream regulator of Bim .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to reduce ventricular hypertrophy, protein expressions of endothelin-1 (ET-1) and endothelin receptor A (ERA), and the expression of fibrosis over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study involving uninephrectomized streptozotocin-induced diabetic rats, the rats were administered this compound (10 μg· kg−1· d−1, iv.) for 10 consecutive days .
Metabolic Pathways
This compound is involved in the metabolic pathways that include interactions with enzymes or cofactors. It derives from dihomogammalinolenic acid (20:3), being an analogue of arachidonic acid (AA) .
Transport and Distribution
It is known that this compound accumulates in sites of inflammation or vascular lesions .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Related compounds such as Prostaglandin Endoperoxide H Synthases-1 and -2 were found on the lumenal surfaces of the endoplasmic reticulum (ER) and nuclear envelope of human monocytes . This might provide some insights into the potential subcellular localization of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin E1-d4 involves the incorporation of deuterium atoms into the Prostaglandin E1 molecule. One common method includes the use of deuterated reagents in the synthesis process. For instance, deuterated solvents and catalysts can be employed to replace hydrogen atoms with deuterium in specific positions of the molecule .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process may include steps such as:
- Dissolving Prostaglandin E1 in a solution of lactose and tertiary butyl alcohol.
- Adjusting and maintaining the pH with an organic acid buffer.
- Freezing and drying the formulation to obtain a stable product with low moisture content .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin E1-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Deuterium atoms can be substituted in place of hydrogen atoms to create labeled analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Deuterated reagents like deuterium oxide and deuterated solvents are employed.
Major Products: The major products formed from these reactions include various deuterium-labeled derivatives of Prostaglandin E1, which are used for research and analytical purposes .
Scientific Research Applications
Prostaglandin E1-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in mass spectrometry and other analytical techniques to study metabolic pathways and drug metabolism.
Biology: Employed in studies involving cell signaling and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases and erectile dysfunction.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Comparison with Similar Compounds
Prostaglandin E2: Similar in structure but has different receptor affinities and physiological effects.
Prostaglandin F2α: Known for its role in smooth muscle contraction and different therapeutic applications.
Prostaglandin I2 (Prostacyclin): Primarily involved in vasodilation and inhibition of platelet aggregation
Uniqueness: Prostaglandin E1-d4 is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical studies. This labeling makes it particularly valuable in research settings where accurate quantification and tracing of metabolic pathways are required .
Properties
IUPAC Name |
3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19+/m0/s1/i5D2,8D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVPRGQOIOIIMI-HKEIXBCBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCC[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCCCC)O)C([2H])([2H])CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.